2,4-Dichloro-6-fluorobenzotrifluoride
Overview
Description
2,4-Dichloro-6-fluorobenzotrifluoride, also known as 2-Fluoro-4,6-dichloro trifluoroMethylbenzene or Benzene, 1,5-dichloro-3-fluoro-2-(trifluoromethyl), is a chemical compound with the molecular formula C7H2Cl2F4 . It has a molecular weight of 232.99 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The exact positions of these substituents could not be found in the available resources.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the resources I have.Safety and Hazards
While specific safety and hazard information for 2,4-Dichloro-6-fluorobenzotrifluoride is not available, similar compounds like 2-Chloro-6-fluorobenzotrifluoride have been classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXCDZLYCKKYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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